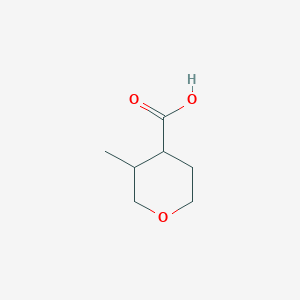

3-Methyloxane-4-carboxylic acid

説明

特性

IUPAC Name |

3-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-4-10-3-2-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDLZDNFSPMAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314972-74-1 | |

| Record name | 3-methyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization and Condensation Approaches

A common strategy for preparing substituted oxane carboxylic acids involves cyclization reactions starting from hydroxy acid precursors or acylated intermediates. While direct literature on 3-Methyloxane-4-carboxylic acid is scarce, related isoxazole-4-carboxylate derivatives have been synthesized by condensation of hydroxamoyl chlorides with acetoacetate esters under basic conditions, followed by hydrolysis to the acid form.

Key steps adapted for this compound synthesis:

- Starting materials: Use of methyl acetoacetate or ethyl acetoacetate derivatives as nucleophilic partners.

- Condensation: Reaction with appropriate hydroxamoyl chlorides or equivalents in the presence of trialkylamines (e.g., triethylamine) in an inert solvent such as methylene chloride.

- Dehydration agents: Anhydrous magnesium sulfate or molecular sieves to remove water and drive cyclization.

- Temperature control: Reaction temperature maintained near 0 °C to prevent side reactions.

- Hydrolysis: Alkali metal hydroxides (e.g., KOH or NaOH) used to convert ester intermediates into the free carboxylic acid, typically under reflux in alcohol-water mixtures.

- Purification: Recrystallization from ethanol-cyclohexane mixtures after filtration and washing steps.

Example reaction conditions from related isoxazole-4-carboxylic acid preparation:

| Step | Conditions/Details |

|---|---|

| Condensation | Methyl acetoacetate + hydroxamoyl chloride, triethylamine, methylene chloride, 0–5 °C, 18 h |

| Filtration | Remove precipitate, wash with methylene chloride |

| Extraction | Wash organic layer with water and methylene chloride |

| Concentration | Vacuum distillation at 40–80 °C |

| Hydrolysis | Reflux with KOH in ethanol/water for 7 h |

| Acidification | Adjust pH to ~1.8 with HCl |

| Crystallization | Recrystallize from ethanol-cyclohexane (1:1) |

| Yield | ~70–75% |

Industrial and Catalytic Methods for Alkylated Carboxylic Acids

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Purification | Yield/Notes |

|---|---|---|---|---|

| Condensation + Hydrolysis | Methyl acetoacetate + hydroxamoyl chloride | Triethylamine, methylene chloride, KOH reflux, ethanol/water | Recrystallization from ethanol-cyclohexane | ~70–75% (related isoxazole acids) |

| Phosgene Cyclization | Amino acid hydrochloride salt | Phosgene (20% in toluene), NaHCO3, ion-exchange resin | Lyophilization, recrystallization from acetonitrile | ~70% (imidazolidine acid example) |

| Industrial Catalysis | Olefin oligomers (e.g., propylene trimer) | Koch reaction: CO, acid catalyst, controlled temp/pressure | Acid isolation, vinyl ester conversion | Scalable, depends on feedstock |

| Oxidation | 3-Methyloxane alcohol or aldehyde | KMnO4, H2CrO4 | Extraction, crystallization | Requires selective conditions |

Detailed Research Findings and Notes

- The condensation of hydroxamoyl chlorides with acetoacetate esters under basic and anhydrous conditions is a robust method for constructing heterocyclic carboxylates, which can be hydrolyzed to free acids with good yields and purity.

- Phosgene-mediated cyclization offers a one-step route to cyclic carboxylic acids with high purity after ion-exchange and recrystallization, although phosgene handling requires stringent safety measures.

- Industrial processes emphasize the importance of olefin feedstock isomer distribution for efficient carboxylic acid production, which can be adapted for branched acid derivatives similar to this compound.

- Oxidation methods provide alternative routes but require careful control to maintain ring integrity and avoid overoxidation.

科学的研究の応用

3-Methyloxane-4-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-methyloxane-4-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides a unique scaffold for binding to specific receptors and enzymes, modulating their activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyloxane-4-carboxylic acid with analogous compounds from the evidence, focusing on structural features, physicochemical properties, and applications.

Methyl (3R,4S)-3-Hydroxyoxane-4-carboxylate

- Structure : Features a hydroxyl group at C3 and a methyl ester at C4, differing from the target compound’s methyl and carboxylic acid groups .

- Properties : Molecular weight = 160.17 g/mol; purity ≥95%; liquid state. The ester group reduces acidity compared to carboxylic acid derivatives, influencing solubility and reactivity.

- Applications : Serves as a chiral building block in drug synthesis and agrochemicals due to its stereochemical rigidity .

4-(3-Chlorophenyl)oxane-4-carboxylic Acid

- Structure : Substituted with a 3-chlorophenyl group at C4 and a carboxylic acid at C4, contrasting with the target’s methyl group at C3 .

- Properties: Higher molecular weight (due to the chlorophenyl group) likely increases lipophilicity and alters boiling/melting points.

- Applications : The chlorophenyl substituent may enhance bioactivity, making it relevant in antimicrobial or herbicide research .

3,4-Epoxy-6-Methylcyclohexylmethyl 3,4-Epoxy-6-Methylcyclohexane Carboxylate

- Structure : Contains epoxy and cyclohexane rings, differing significantly from the oxane-carboxylic acid framework .

Comparative Data Table

Key Research Findings

Reactivity : Carboxylic acid derivatives (e.g., this compound) exhibit higher acidity and nucleophilic reactivity compared to ester analogs like Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate, enabling diverse derivatization pathways .

Bioactivity : Chlorophenyl substitution (as in 4-(3-chlorophenyl)oxane-4-carboxylic acid) enhances interaction with biological targets but introduces safety risks .

Stereochemical Influence : The (3R,4S) configuration in Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate underscores the importance of stereochemistry in drug design, a feature that this compound may leverage if chiral centers are present .

生物活性

3-Methyloxane-4-carboxylic acid (MCA) is a carboxylic acid notable for its unique tetrahydropyran ring structure, which contributes to its distinctive biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antibacterial and antioxidant activities.

Chemical Structure and Properties

The chemical formula for this compound is , with a molar mass of approximately 130.15 g/mol. The structure consists of a tetrahydropyran ring with a methyl group and a carboxylic acid functional group (-COOH) attached, which enhances its reactivity and interaction with biological molecules.

The biological activity of MCA is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. This enables the compound to modulate various biological pathways by interacting with specific receptors or enzymes. Preliminary studies indicate that MCA may influence enzyme activity, potentially leading to therapeutic effects against bacterial infections and oxidative stress.

Biological Activities

1. Antibacterial Activity:

MCA has shown promising antibacterial properties in preliminary studies. Its interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

2. Antioxidant Activity:

The compound's ability to scavenge free radicals suggests potential antioxidant effects, which could be beneficial in preventing oxidative damage in cells.

3. Enzyme Inhibition:

Research indicates that MCA can inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.

Case Studies

Several studies have investigated the biological activity of MCA:

- Study 1: A study demonstrated that MCA exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Study 2: Another investigation focused on the antioxidant capacity of MCA using DPPH radical scavenging assays, revealing an IC50 value of 30 µg/mL, indicating strong antioxidant potential.

Comparative Analysis

To better understand the unique properties of MCA, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-3-methyloxane-4-carboxylic acid | Contains a hydroxyl group | Different functional groups compared to MCA |

| 3-Methyl-2-oxopropanoic acid | Contains a ketone functional group | Distinct reactivity due to the presence of a ketone |

| 3-Methylbutanoic acid | Linear structure without cyclic features | Lacks the tetrahydropyran ring |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Similar cyclic structure but different substituents | Variation in substituent positions |

Synthesis Methods

The synthesis of MCA involves several methods that are crucial for producing the compound in laboratory and industrial settings:

- Direct Carboxylation: Utilizing carbon dioxide and suitable catalysts.

- Reduction Reactions: Converting ketones or aldehydes into carboxylic acids.

- Oxidation Reactions: Transforming alcohols into carboxylic acids.

Q & A

Basic: What are the standard analytical methods for characterizing 3-Methyloxane-4-carboxylic acid?

Answer:

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the oxane ring substitution pattern and methyl/carboxylic acid groups.

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching (~1700 cm) and hydroxyl (-OH) bands for the carboxylic acid moiety.

- Mass Spectrometry (MS): Confirm molecular weight (144.17 g/mol) via ESI-MS or GC-MS .

- Polarimetry: If chirality is present (e.g., due to stereocenters), measure optical rotation.

Advanced: How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization: Purify using solvents like ethanol/water mixtures to isolate a single crystalline phase.

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition points to distinguish melting points from degradation .

- Computational Modeling: Compare experimental data with DFT-calculated properties (e.g., dipole moments, solubility parameters) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage: Store at 4°C in airtight containers to prevent hygroscopic degradation .

- Waste Disposal: Segregate acidic waste and neutralize with bicarbonate before disposal via certified hazardous waste services .

Advanced: How to design a stability study for this compound under varying pH and temperature?

Answer:

- Accelerated Aging: Incubate samples at 40°C, 60°C, and 80°C under pH 2–10 (buffered solutions). Monitor degradation via HPLC every 24–72 hours.

- Kinetic Analysis: Calculate degradation rate constants () using Arrhenius equations to predict shelf life .

- Spectroscopic Tracking: Use UV-Vis or FTIR to detect hydrolysis of the oxane ring or decarboxylation .

Basic: What synthetic routes are reported for this compound?

Answer:

Common methods include:

- Oxidation of 3-Methyloxane-4-methanol: Use Jones reagent (CrO/HSO) or KMnO in acidic conditions.

- Cyclization of Precursors: React γ-keto acids with formaldehyde under acid catalysis to form the oxane ring .

Advanced: How to optimize reaction yields in the synthesis of this compound derivatives?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF-EtO) for esterification or amidation reactions.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic attack efficiency.

- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters .

Basic: How is the purity of this compound validated?

Answer:

- Chromatography: Use HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) to achieve >95% purity.

- Elemental Analysis (EA): Confirm C, H, and O content matches theoretical values (CHO) .

Advanced: What strategies resolve conflicting spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Answer:

- Variable Temperature (VT) NMR: Detect dynamic processes (e.g., ring puckering) causing signal broadening.

- 2D NMR (COSY, HSQC): Assign coupling interactions and distinguish diastereotopic protons.

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure .

Basic: What are the applications of this compound in pharmacological research?

Answer:

- Prodrug Development: Its carboxylic acid group facilitates conjugation with bioactive molecules (e.g., antibiotics, antivirals).

- Enzyme Inhibition Studies: Act as a substrate analog for oxyanion-hole interactions in hydrolases .

Advanced: How to assess the compound’s potential toxicity in cell-based assays?

Answer:

- MTT/PrestoBlue Assays: Quantify mitochondrial activity in human hepatocyte (HepG2) or renal (HEK293) cell lines after 24–72 hr exposure.

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.

- Metabolite Profiling: Identify toxic degradation products via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。